molecular formula C6H4F2OS B114483 2,6-Difluoro-4-sulfanylphenol CAS No. 151389-58-1

2,6-Difluoro-4-sulfanylphenol

Cat. No.: B114483
CAS No.: 151389-58-1
M. Wt: 162.16 g/mol
InChI Key: SPHQYNGPMMUHGX-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-sulfanylphenol is a halogenated phenolic compound featuring fluorine atoms at the 2- and 6-positions of the aromatic ring and a sulfanyl (-SH) group at the 4-position. Its molecular formula is C₆H₄F₂OS, with a molar mass of approximately 162.07 g/mol.

Properties

CAS No.

151389-58-1

Molecular Formula

C6H4F2OS

Molecular Weight

162.16 g/mol

IUPAC Name

2,6-difluoro-4-sulfanylphenol

InChI

InChI=1S/C6H4F2OS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,9-10H

InChI Key

SPHQYNGPMMUHGX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)F)S

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)S

Synonyms

Phenol, 2,6-difluoro-4-mercapto- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,6-Difluoro-4-sulfanylphenol, we compare it with 2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol (CAS 432-79-1), a structurally related halogenated phenol documented in . Key differences lie in the substituents:

Property 2,6-Difluoro-4-sulfanylphenol (Hypothetical) 2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol
Molecular Formula C₆H₄F₂OS C₇H₃Br₂F₃O₃S
Molar Mass (g/mol) ~162.07 383.97
Density (g/cm³) ~1.5–1.7 (estimated) 2.152±0.06 (Predicted)
Boiling Point (°C) <300 (estimated) 346.5±42.0 (Predicted)
pKa ~7–8 (phenolic -OH; estimated) 3.47±0.23 (Predicted)
Key Substituents -F (2,6), -SH (4) -Br (2,6), -(CF₃)SO₂- (4)

Key Observations:

  • Substituent Effects on Acidity: The trifluoromethyl sulfonyl group in the compared compound is a strong electron-withdrawing group (EWG), significantly lowering the phenolic -OH pKa to 3.47 . In contrast, the sulfanyl (-SH) group in 2,6-Difluoro-4-sulfanylphenol is less electron-withdrawing, and the fluorine atoms exert a moderate EWG effect. This results in a higher estimated pKa (~7–8) for the target compound.
  • Molecular Size and Physical Properties :
    The bromine atoms and trifluoromethyl sulfonyl group in the compared compound contribute to its higher molar mass (383.97 g/mol ) and density (2.152 g/cm³ ) . Replacing Br with F and -(CF₃)SO₂- with -SH reduces steric bulk and molecular weight, likely lowering boiling points and density.

  • Reactivity and Applications: The sulfanyl group in 2,6-Difluoro-4-sulfanylphenol may enhance nucleophilic reactivity (e.g., in thiol-ene click chemistry), whereas the -(CF₃)SO₂- group in the compared compound could stabilize negative charges, making it suitable as an acid catalyst or pesticide intermediate .

Research Findings and Implications

Electronic Effects: Fluorine’s inductive electron-withdrawing effect increases the acidity of phenolic -OH compared to unsubstituted phenol (pKa ~10). However, this is less pronounced than the -(CF₃)SO₂- group, which delocalizes negative charge via resonance .

Thermal Stability :
The higher predicted boiling point of the brominated compound (346.5°C ) reflects stronger intermolecular forces (e.g., dipole-dipole interactions from -(CF₃)SO₂-) compared to the fluorine- and sulfanyl-substituted derivative.

Synthetic Utility: The sulfanyl group in 2,6-Difluoro-4-sulfanylphenol offers a reactive handle for functionalization (e.g., oxidation to disulfides or sulfonic acids). The compared compound’s -(CF₃)SO₂- group is resistant to oxidation, favoring applications requiring chemical stability .

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